Ketone Ester
Overview
Description
- BD-AcAc2, also known as (R,S)-1,3-butanediol acetoacetate diester, is a ketone ester with anti-obesity and anticonvulsant activities.
- Its chemical formula is C8H16O4, and its molecular weight is 176.2 g/mol .
- When administered orally, BD-AcAc2 has been shown to reduce body weight, food intake, and whole animal adiposity in mice fed an isocaloric diet .
Preparation Methods
- BD-AcAc2 can be synthesized through specific synthetic routes, although detailed procedures are not widely available in the literature.
- Industrial production methods may involve esterification reactions using appropriate reagents and conditions.
Chemical Reactions Analysis
- BD-AcAc2 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions for these reactions remain to be fully documented.
- The major products formed from these reactions would depend on the specific reaction pathways.
Scientific Research Applications
- BD-AcAc2 has potential applications in various fields:
Chemistry: As a precursor or reagent in organic synthesis.
Biology: Investigating its effects on cellular metabolism and energy balance.
Medicine: Exploring its antiepileptic properties and potential therapeutic uses.
Industry: Developing novel pharmaceuticals or functional materials.
Mechanism of Action
- The exact mechanism by which BD-AcAc2 exerts its effects is not fully elucidated.
- It likely involves interactions with molecular targets and pathways related to metabolism, energy regulation, and neuronal function.
Comparison with Similar Compounds
- BD-AcAc2’s uniqueness lies in its specific structure and properties.
- Similar compounds may include other ketone esters or acetoacetate derivatives, but further research is needed to identify specific analogs.
Properties
IUPAC Name |
[(3R)-3-hydroxybutyl] (3R)-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWPVIWVMWUSBD-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)CC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCOC(=O)C[C@@H](C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660064 | |
Record name | (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208313-97-6 | |
Record name | (3R)-3-Hydroxybutyl (3R)-3-hydroxybutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208313-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Hydroxybutyl (3R)-3-hydroxybutanoate, (3'R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208313976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-HYDROXYBUTYL (3R)-3-HYDROXYBUTANOATE, (3'R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X587FW0372 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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